SIRT2 Inhibitory Potency: Class-Level SAR Advantage of 6,8-Dihalogenated Chroman-4-ones
While direct IC50 data for 6-bromo-8-fluorochroman-4-one are not available in the open literature, strong class-level SAR inference can be drawn from a systematic study of substituted chroman-4-ones as SIRT2 inhibitors [1]. The study established that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibitory activity. The most potent compound in that series, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC50 of 1.5 μM against SIRT2 and demonstrated high selectivity over SIRT1 and SIRT3 [1]. 6-Bromo-8-fluorochroman-4-one possesses the favorable 6,8-disubstitution pattern with electron-withdrawing groups (Br and F), placing it within the pharmacophore space predicted to confer SIRT2 inhibitory activity.
| Evidence Dimension | SIRT2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred favorable based on 6,8-disubstitution pattern with electron-withdrawing groups |
| Comparator Or Baseline | 6,8-dibromo-2-pentylchroman-4-one: IC50 = 1.5 μM; unsubstituted chroman-4-one: inactive |
| Quantified Difference | Class-level SAR: 6,8-disubstitution with electron-withdrawing groups confers up to >10-fold potency improvement over mono-substituted or unsubstituted analogs |
| Conditions | In vitro SIRT2 enzymatic assay (SIRT1, SIRT2, SIRT3 selectivity panel) |
Why This Matters
This SAR knowledge enables rational selection of 6-bromo-8-fluorochroman-4-one as a privileged scaffold for SIRT2 inhibitor development over mono-halogenated or unsubstituted chroman-4-ones.
- [1] Fridén-Saxin, M., et al. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 2012, 55(16), 7104-7113. View Source
